Zanamivir monohydrate
Description
Contextualization of Influenza Antiviral Research Landscape
Influenza viruses pose a persistent global health threat, characterized by seasonal epidemics and the potential for devastating pandemics. The historical impact of influenza, particularly the 1918 pandemic which claimed tens of millions of lives, underscores the critical need for effective antiviral countermeasures nih.govmdpi.comcdc.gov. Early antiviral research focused on targeting viral ion channels, leading to the development of adamantanes like amantadine (B194251) and rimantadine, which were effective against Influenza A but not Influenza B strains, and quickly faced widespread resistance nih.govcdc.govunimib.itisirv.org. This limitation, coupled with the emergence of novel and highly pathogenic influenza strains such as H5N1 and the 2009 H1N1 pandemic strain, intensified the search for broad-spectrum antivirals mdpi.comcdc.govunimib.itoup.com. The research landscape thus evolved towards targeting other essential viral proteins, with a significant shift towards inhibitors of the viral neuraminidase enzyme nih.govunimib.itisirv.orgisirv.org.
Historical Significance of Zanamivir (B325) Hydrate (B1144303) as a Neuraminidase Inhibitor
Zanamivir represents a landmark achievement in influenza antiviral research, being the first neuraminidase inhibitor (NAI) to be approved for clinical use nih.govmdpi.comcdc.govisirv.orgtandfonline.comnih.govnih.gov. Its development in the 1990s was a direct result of structure-based drug design, building upon early research into sialic acid analogues and the catalytic mechanism of the neuraminidase enzyme unimib.itwikipedia.orgmdpi.com. Zanamivir's design was guided by high-resolution crystal structures of the viral neuraminidase, allowing for the creation of a molecule that specifically binds to and inhibits the enzyme's active site unimib.itrcsb.orgacs.orgresearchgate.net. This innovative approach marked a significant advancement in antiviral therapy, providing a new class of drugs effective against both Influenza A and B viruses, and offering a crucial alternative to the increasingly ineffective adamantanes nih.govisirv.orgisirv.orgnih.gov. The development of zanamivir paved the way for subsequent NAIs, including oseltamivir (B103847), peramivir (B1663781), and laninamivir, establishing neuraminidase inhibition as a cornerstone of influenza antiviral strategy isirv.orgnih.govmdpi.commdpi.com.
Scope and Research Focus on Zanamivir Hydrate
Academic research on zanamivir hydrate has extensively explored its mechanism of action, in vitro and in vivo efficacy against diverse influenza strains, structural interactions with its target enzyme, and the development of resistance mechanisms. The primary focus has been on understanding how zanamivir, as a sialic acid analogue, effectively occupies the active site of the viral neuraminidase enzyme nih.govacs.orgdrugbank.compatsnap.comnews-medical.netscbt.comchemimpex.combiosynth.com. By inhibiting neuraminidase, zanamivir prevents the cleavage of sialic acid residues from the host cell surface glycans, thereby blocking the release and spread of newly formed viral particles from infected cells isirv.orgresearchgate.netdrugbank.compatsnap.comnews-medical.netscbt.comchemimpex.combiosynth.com.
Research has also delved into the structural basis of this inhibition, utilizing X-ray crystallography to visualize the precise interactions between zanamivir and the neuraminidase active site, identifying key amino acid residues involved in binding through hydrogen bonds and ionic interactions unimib.itrcsb.orgacs.orgresearchgate.netpatsnap.com. Furthermore, studies have evaluated zanamivir's efficacy against a wide array of influenza virus subtypes, including seasonal strains, pandemic strains like H1N1pdm09, and avian influenza viruses such as H5N1 and H7N7, as well as against strains exhibiting resistance to other antivirals oup.combiosynth.complos.orgasm.orgnih.govmedchemexpress.comresearchgate.net. The investigation into resistance mechanisms, including specific mutations in the neuraminidase enzyme that reduce zanamivir's binding affinity and inhibitory activity, remains an active area of research asm.orgnih.govoup.com. Additionally, academic efforts have explored modifications and derivatives of zanamivir, such as dimeric conjugates, to enhance antiviral potency and duration of action oup.commdpi.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRRAURPSTFEX-VCFRRRQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171094-50-1, 551942-41-7, 1260601-68-0 | |
| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171094-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zanamivir hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZANAMIVIR MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Findings and in Vitro Data
Mechanism of Action: Neuraminidase Inhibition
Zanamivir (B325) functions as a potent and selective inhibitor of influenza virus neuraminidase (NA) nih.govscbt.combiosynth.com. The NA enzyme is a critical component of the influenza virus life cycle, responsible for cleaving sialic acid residues from glycoproteins and glycolipids on the surface of host cells and newly formed virions researchgate.netdrugbank.compatsnap.comnews-medical.net. This cleavage is essential for the release of progeny virions from infected cells, preventing their aggregation and facilitating their spread to new host cells researchgate.netdrugbank.compatsnap.comnews-medical.net. Zanamivir mimics the natural substrate of neuraminidase, sialic acid, and binds with high affinity to the enzyme's active site nih.govacs.orgpatsnap.comscbt.comchemimpex.combiosynth.com. This competitive inhibition blocks the enzyme's catalytic activity, thereby impeding the release of infectious viral particles and limiting the progression of infection within the respiratory tract isirv.orgresearchgate.netdrugbank.compatsnap.comnews-medical.netscbt.comchemimpex.combiosynth.com. The interaction involves specific hydrogen bonds and ionic interactions with conserved amino acid residues within the NA active site, ensuring potent and prolonged inhibition patsnap.com.
In Vitro Efficacy Against Influenza Strains
Academic studies have consistently demonstrated the in vitro efficacy of zanamivir against a broad spectrum of influenza A and B viruses. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50%.
Table 1: In Vitro Zanamivir Activity Against Influenza Strains
| Influenza Strain/Subtype | IC50 (nM) | Reference |
| Influenza A (general) | 0.95 | medchemexpress.com |
| Influenza B (general) | 2.7 | medchemexpress.com |
| Influenza A (H1N1(09)pdm) | 180 | plos.org |
| Influenza A (H3N2) | 180 | plos.org |
| Influenza A (H5N1) | 180 | plos.org |
| Influenza A (H7N7) | 22,970 | plos.org |
| Influenza A (Laos/26, H5N1) | 677.3 | asm.org |
| Influenza A (Vn/1203, H5N1) | 868.1 | asm.org |
| Influenza B (B/Beijing/1/87 WT) | 4.3 - 14.3 | nih.gov |
| Influenza B (B/Beijing/1/87 R) | 2,080 - 2,326 | nih.gov |
Note: IC50 values are approximate and can vary between studies and specific assay conditions.
These data highlight zanamivir's potent activity against various influenza subtypes, including highly pathogenic avian influenza strains and pandemic strains plos.orgasm.orgnih.govmedchemexpress.com. For instance, studies have shown potent inhibition of H1N1(09)pdm, H3N2, and H5N1 strains at nanomolar concentrations plos.orgasm.org. Zanamivir also demonstrates activity against influenza B viruses, with reported IC50 values in the low nanomolar range for wild-type strains nih.govmedchemexpress.com.
Resistance Mechanisms and Mutations
The emergence of antiviral resistance is a significant concern in influenza treatment. Research has identified specific mutations in the viral neuraminidase gene that can confer reduced susceptibility or resistance to zanamivir. These mutations often occur in or near the active site, altering the enzyme's structure and affecting the drug's binding affinity asm.orgnih.govoup.com.
Table 2: Zanamivir Resistance Mutations in Neuraminidase
| Mutation (Amino Acid Change) | Affected Neuraminidase Subtype | Impact on Zanamivir Susceptibility | Reference |
| E119G | Influenza A (N2), N9, B | Significantly reduced susceptibility | asm.orgnih.govoup.com |
| D198G | Influenza A (N2) | Reduced susceptibility | asm.org |
| R292K | Influenza A (N2), N9 | Associated with resistance | oup.com |
| E119V | Influenza A (N1) | Associated with resistance | oup.com |
| R152K | Influenza B | Decreased sensitivity | oup.com |
Note: The magnitude of resistance conferred by these mutations can vary.
The E119G mutation, for example, has been shown to cause a substantial increase in the IC50 values for zanamivir, indicating a significant reduction in susceptibility asm.org. While laboratory studies have successfully generated zanamivir-resistant variants, clinical isolates from immunocompetent patients treated with zanamivir have rarely shown drug-resistant virus shedding nih.gov. However, it is noted that some resistant variants generated in vitro exhibit diminished viral fitness, which may limit their epidemiological impact nih.govoup.com. Research continues to monitor for the emergence and spread of these resistance mutations in circulating influenza strains.
Structural Basis of Inhibition
High-resolution X-ray crystallography studies have provided detailed insights into the structural basis of zanamivir's interaction with influenza neuraminidase unimib.itrcsb.orgacs.orgresearchgate.net. These studies reveal that zanamivir fits precisely into the neuraminidase active site, which is lined by highly conserved amino acid residues unimib.itrcsb.org. Zanamivir forms critical hydrogen bonds and ionic interactions with residues such as Arg118, Tyr406, Glu276, and Tyr347, stabilizing its binding and effectively blocking the substrate (sialic acid) from accessing the catalytic site unimib.itrcsb.orgacs.orgpatsnap.com. The rigid bicyclic structure of zanamivir contributes to its high binding affinity and stability within the active site scbt.com. Understanding these precise molecular interactions is fundamental for designing next-generation NAIs and for predicting the impact of resistance mutations unimib.itacs.orgmdpi.comoup.com.
Compound List
Chemical Synthesis Routes to Zanamivir and its Analogs
The synthesis of zanamivir has been approached from various starting materials, reflecting the evolution of synthetic strategies to achieve this complex molecule. The initial and most common syntheses utilize N-acetylneuraminic acid (Neu5Ac or sialic acid) as the chiral precursor. nih.govresearchgate.net
Alternative routes have been developed to improve efficiency and avoid reliance on a single starting material. One notable method begins with D-glucono-δ-lactone. nih.govmdpi.comnih.gov This route involves converting the lactone into a key nitrone intermediate through protection and reduction steps, which then reacts with a chiral hydroxylamine (B1172632) derived from D-mannose. nih.govmdpi.com Another approach employs an asymmetric Henry reaction, starting from (E)-4-methoxy-benzyloxy-2-butanal and 4-nitro-1-butene, using an organometallic complex to establish the correct stereochemistry. mdpi.com
The synthesis of zanamivir analogs often involves modifying these established routes. For instance, C-4 modified analogs have been created by introducing amino acids or cyclic secondary amines to key intermediates derived from acetylated Neu5Ac. nih.govresearchgate.net Similarly, modifications at the C-5 N-acetyl group and truncation of the C-6 glycerol (B35011) side chain have been explored to study structure-activity relationships. nih.gov
| Starting Material | Key Synthetic Strategy | Reference |
|---|---|---|
| N-acetylneuraminic acid (Sialic Acid) | Conversion to an oxazoline (B21484) derivative, followed by azide (B81097) introduction, reduction, and guanidinylation. | nih.gov |
| D-glucono-δ-lactone | Conversion to a nitrone intermediate which reacts with a chiral hydroxylamine. | nih.govmdpi.com |
| (E)-4-methoxy-benzyloxy-2-butanal | Asymmetric Henry reaction with 4-nitro-1-butene using a chiral catalyst. | mdpi.com |
| Acetylneuraminic acid (for analogs) | Coupling of Boc-protected amino acids at the C-4 position. | researchgate.net |
Stereochemical Considerations in Zanamivir Synthesis
The biological activity of zanamivir is critically dependent on its specific stereochemistry, as it possesses multiple chiral centers. nih.gov Achieving the correct three-dimensional arrangement of these centers is a primary challenge in its synthesis.
In syntheses starting from chiral pool materials like N-acetylneuraminic acid or D-glucono-δ-lactone, the inherent stereochemistry of the starting material is leveraged to control the configuration of the final product. nih.govmdpi.comnih.gov For instance, the synthesis from sialic acid preserves the crucial stereocenters of the pyranose ring. nih.gov
In asymmetric syntheses, chiral catalysts or auxiliaries are employed to induce the desired stereochemistry. The route utilizing an asymmetric Henry reaction, for example, uses a chiral ligand in combination with an organometallic complex to achieve high enantioselectivity in the formation of a key C-C bond, establishing the correct stereochemistry early in the synthetic sequence. mdpi.com The synthesis of oseltamivir, a related neuraminidase inhibitor, has also heavily relied on stereoselective organocatalytic reactions, highlighting the importance of this approach in the field. nih.gov The inversion of configuration at specific sites, such as the C-7 position, has also been a target for creating novel analogs to explore the binding pocket of the neuraminidase enzyme. globethesis.com
Derivatization Strategies for Enhanced Pharmacological Profiles
While zanamivir is a potent inhibitor, its clinical utility has been somewhat limited by its low oral bioavailability, necessitating administration via inhalation. nih.govnih.gov This has driven extensive research into chemical modifications designed to improve its pharmacokinetic properties through derivatization strategies, including conjugation chemistry and prodrug approaches.
Conjugation chemistry aims to attach zanamivir to other molecules to alter its properties, such as targeting it to specific cells or improving its retention time. Since influenza virus replication involves the assembly of viral components on the host cell's plasma membrane, viral neuraminidase is present on the surface of infected cells. acs.org This provides a unique target for zanamivir conjugates.
Researchers have developed several zanamivir conjugates for imaging and therapeutic purposes:
Fluorescent Conjugates: A zanamivir-conjugated rhodamine dye has been synthesized to visually monitor the binding and internalization of the drug into virus-infected cells. acs.org
Radioimaging Conjugates: A zanamivir-⁹⁹ᵐTc conjugate was created to permit whole-body imaging of the virus's distribution in infected animal models. acs.org
Therapeutic Conjugates: Zanamivir has been linked to the cytotoxic agent tubulysin (B8622420) B, creating a targeted drug that can selectively kill cells expressing viral neuraminidase. acs.org In a different approach, zanamivir-porphyrin conjugates were synthesized, showing a synergistic effect in inhibiting neuraminidase and inactivating the virus. electronicsandbooks.com
Pharmacokinetic Modifiers: To address the short plasma half-life of zanamivir, a conjugate with cholesterol was developed. acs.orgnih.gov This zanamivir-cholesterol conjugate targets the cell membrane, leading to a sustained release and significantly improved plasma half-life and efficacy against both wild-type and drug-resistant influenza strains in preclinical studies. acs.orgnih.gov
| Conjugated Moiety | Purpose | Reference |
|---|---|---|
| Rhodamine Dye | Visual monitoring of binding and internalization | acs.org |
| 99mTechnetium (99mTc) | Whole-body radioimaging of virus biodistribution | acs.org |
| Tubulysin B | Targeted cytotoxicity to neuraminidase-expressing cells | acs.org |
| Porphyrin | Synergistic neuraminidase inhibition and virus inactivation | electronicsandbooks.com |
| Cholesterol | Enhanced plasma half-life and sustained antiviral effect | acs.orgnih.gov |
The prodrug strategy involves converting a drug into a temporarily inactive form that, after administration, is metabolized into the active parent drug. For zanamivir, the primary goal of this approach is to enhance its poor intestinal membrane permeability and enable oral administration. nih.govnih.gov
A key strategy has been the synthesis of amino acid prodrugs designed to be recognized by intestinal membrane transporters, such as the human peptide transporter 1 (hPepT1). nih.gov The synthesis of these prodrugs typically begins with Boc-protected zanamivir, which is synthesized from sialic acid. nih.gov This intermediate is then reacted with an amino acid α-chloromethyl ester. nih.gov The resulting Boc-protected prodrug is purified and the Boc-protecting group is removed using trifluoroacetic acid (TFA) to yield the final prodrug. nih.gov
Studies have shown that acyloxy ester prodrugs, such as the L-valyl prodrug of zanamivir, exhibit enhanced permeability across Caco-2 cell monolayers compared to the parent drug. nih.gov These prodrugs are transported across the intestinal cells and then enzymatically cleaved to release active zanamivir into the bloodstream, offering a promising route to improved oral bioavailability. nih.gov
Polymorphic Forms and Crystallization Research of Zanamivir Hydrate
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit different physical properties, including stability and dissolution rate. nih.govresearchgate.netnih.gov Zanamivir is known to exist in different hydrated crystalline forms. google.com
Research has identified at least two distinct hydrate forms, often referred to as Hydrate I and Hydrate II. google.com
Hydrate I is described as having a plate-like structure where moisture absorption varies significantly with relative humidity. google.com
Hydrate II is a dihydrate with a needle-like structure that maintains a constant moisture level regardless of relative humidity. google.com
More recently, a novel crystalline form of zanamivir hydrate has been prepared and characterized. google.com This form is produced by dissolving zanamivir in water and then inducing crystallization by adding a counter-solvent, such as ethanol, isopropanol, or acetonitrile. google.com The resulting crystals are then recovered and dried. This new polymorph is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinctive peaks at specific diffraction angles (2θ). google.com The control of crystallization is vital, as different conditions of solvent, temperature, and humidity can lead to the formation of different, and potentially interconvertible, polymorphic forms. nih.govresearchgate.net
| Polymorphic Form | Key Characteristics | Preparation Method | Reference |
|---|---|---|---|
| Hydrate I | Plate-like structure; variable moisture absorption. | Crystallization from water and acetone (B3395972) under specific conditions. | google.com |
| Hydrate II (Dihydrate) | Needle-like structure; stable moisture content. | Crystallization from water and acetone under specific conditions. | google.com |
| Novel Crystalline Hydrate | Characterized by a unique XRPD pattern. | Dissolving zanamivir in water followed by addition of a counter-solvent (e.g., ethanol, isopropanol). | google.com |
Molecular Mechanism of Action of Zanamivir Hydrate As a Neuraminidase Inhibitor
Elucidation of Viral Neuraminidase Function in Influenza Replication
Influenza viruses possess two primary surface glycoproteins essential for their life cycle: hemagglutinin (HA) and neuraminidase (NA) frontiersin.orgwikipedia.orgmdpi.com. While HA mediates the virus's attachment to host cells by binding to sialic acid residues, NA plays a crucial role in the release of newly formed viral particles from infected cells frontiersin.orgwikipedia.orgpatsnap.com. NA is an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids on the surface of host cells and newly formed virions wikipedia.orgmdpi.compatsnap.com. This enzymatic activity is vital for several reasons:
Viral Release: By cleaving sialic acid, NA allows progeny virions to detach from the host cell membrane, preventing them from re-attaching and facilitating their release into the extracellular environment frontiersin.orgwikipedia.orgmdpi.compatsnap.com.
Preventing Aggregation: NA cleavage of sialic acid residues on nascent virions prevents their self-aggregation, ensuring individual virions are free to infect new cells wikipedia.orguiuc.edu.
Mucus Penetration: NA activity also helps the virus navigate through the mucus layer in the respiratory tract, enhancing its spread wikipedia.orgnih.gov.
Due to its indispensable role in viral propagation, neuraminidase has been established as a primary therapeutic target for antiviral drugs against influenza mdpi.compatsnap.comdrugbank.com.
Molecular Interactions of Zanamivir (B325) Hydrate (B1144303) with Neuraminidase Active Site
Zanamivir hydrate functions as a competitive inhibitor of influenza neuraminidase. Structurally, it is a close analog of sialic acid, the natural substrate for NA patsnap.comprobes-drugs.orgcaymanchem.commedchemexpress.com. This structural mimicry allows zanamivir to bind with high affinity to the enzyme's active site, thereby blocking the binding and catalytic activity of sialic acid patsnap.comprobes-drugs.orgcaymanchem.commedchemexpress.com. The efficacy of zanamivir stems from its ability to form a stable complex with the neuraminidase enzyme through a network of specific molecular interactions.
Zanamivir exhibits slow-binding kinetics, meaning that the equilibrium between the inhibitor and the enzyme is reached over time. This characteristic is common among many neuraminidase inhibitors and can be a phenotypic marker of wild-type NA activity, often lost in drug-resistant strains plos.orgacs.org.
Table 1: Zanamivir Inhibition of Influenza Neuraminidase (Representative IC50 Values)
| Virus Type | Representative IC50 Range | Reference(s) |
| Influenza A | 0.95 – 27 nM | caymanchem.comresearchgate.netmedchemexpress.com |
| Influenza B | 0.6 – 8 nM | caymanchem.commedchemexpress.com |
Hydrogen Bonding Networks
Zanamivir's structure is optimized to form extensive hydrogen bonds with numerous amino acid residues within the neuraminidase active site. These hydrogen bonds are critical for stabilizing the drug-enzyme complex and ensuring potent inhibition mdpi.compatsnap.comuiuc.edumdpi.comjapsonline.comnih.govnih.govnih.gov. The guanidinium (B1211019) and hydroxyl groups present in zanamivir are particularly adept at forming these interactions, contributing to a robust binding network that is more extensive than that formed by other neuraminidase inhibitors like oseltamivir (B103847) uiuc.edu.
Specific Amino Acid Residues Involved in Binding
The active site of influenza neuraminidase is a highly conserved region, featuring a specific arrangement of amino acid residues that are critical for substrate binding and catalysis nih.govnih.gov. Zanamivir has been shown to interact with a number of these key residues, which can be broadly categorized into catalytic and framework residues mdpi.comnih.govnih.gov.
Table 2: Key Amino Acid Residues and Interaction Types with Zanamivir
| Residue | Interaction Type(s) | Reference(s) |
| Arg118 | Hydrogen Bond, Ionic | mdpi.comuiuc.edumdpi.comjapsonline.comnih.govnih.gov |
| Arg152 | Hydrogen Bond | uiuc.edumdpi.comjapsonline.comnih.govnih.gov |
| Arg292 | Hydrogen Bond, Ionic | mdpi.comuiuc.edumdpi.comjapsonline.comnih.govnih.gov |
| Arg371 | Hydrogen Bond, Ionic | mdpi.comuiuc.edumdpi.comjapsonline.comnih.govnih.gov |
| Asp151 | Hydrogen Bond | uiuc.edumdpi.comjapsonline.comnih.govnih.gov |
| Glu276 | Hydrogen Bond | patsnap.comuiuc.edumdpi.comjapsonline.comnih.govnih.govnih.govnih.gov |
| Trp178 | Hydrogen Bond | uiuc.edumdpi.comnih.govnih.gov |
| Glu119 | Hydrogen Bond (e.g., with C4-guanidino) | mdpi.comnih.gov |
| Asn294 | Hydrogen Bond | uiuc.edumdpi.comnih.gov |
These residues form distinct binding pockets within the active site, with zanamivir occupying these spaces to effectively block the enzyme's function mdpi.comnih.gov.
Conformational Changes in Neuraminidase Upon Zanamivir Hydrate Binding
The binding of zanamivir to the neuraminidase active site can induce subtle, yet significant, conformational changes in the enzyme uiuc.edunih.gov. These changes are often localized and involve the rearrangement of specific loops or side chains within or around the active site. For instance, the interaction between the 150-loop and the 430-loop, which is important for enzyme structure, can be influenced by inhibitor binding nih.gov.
Mutations within the neuraminidase gene can also lead to altered conformations that affect drug binding. For example, the H274Y mutation can cause conformational shifts in adjacent residues like E276, which in turn disrupts the hydrophobic pocket and alters drug interactions uiuc.edunih.gov. Similarly, substitutions at residue 222 (e.g., I222T) can lead to conformational restrictions, narrowing the binding pocket and impacting the orientation of bound inhibitors nih.gov. These conformational alterations are key mechanisms by which influenza viruses develop resistance to neuraminidase inhibitors uiuc.edunih.govnih.govnih.gov.
Comparative Analysis of Neuraminidase Inhibition Kinetics
The kinetics of zanamivir binding to neuraminidase differ from those of some other NA inhibitors, notably oseltamivir. Zanamivir is characterized by slow binding and slow dissociation kinetics plos.orgacs.org. This means that the enzyme-inhibitor complex forms and dissociates over a longer timescale, which can be influenced by incubation conditions plos.org.
In contrast, oseltamivir generally exhibits faster binding kinetics plos.orgacs.org. This difference in kinetics can be important when considering drug resistance. Many drug-resistant influenza strains lose the slow-binding phenotype, exhibiting faster binding that is less sensitive to pre-incubation plos.org.
Mutations in the neuraminidase active site can significantly alter susceptibility to zanamivir. While some mutations, such as H274Y, primarily confer resistance to oseltamivir by disrupting its binding, zanamivir's interactions are less affected due to its distinct binding mode and additional hydrogen bonds uiuc.edunih.goveur.nlplos.org. However, specific mutations, like E119G, can lead to high-level resistance to zanamivir itself nih.gov. Other mutations, such as R292K, have been observed to increase the IC50 for zanamivir, indicating reduced susceptibility nih.gov.
Table 3: Impact of Key Mutations on Zanamivir Susceptibility
| Mutation | Affected Residue | Impact on Zanamivir Susceptibility | Reference(s) |
| H274Y | His274Tyr | Generally less affected compared to oseltamivir; retains high affinity. | uiuc.edunih.goveur.nl |
| E119G | Glu119Gly | Confers high-level resistance. | nih.gov |
| R292K | Arg292Lys | Resistance observed, increased IC50. | nih.gov |
Understanding these molecular interactions and kinetic properties is crucial for comprehending zanamivir's efficacy and the mechanisms by which influenza viruses can develop resistance.
Antiviral Efficacy and Spectrum of Zanamivir Hydrate in Preclinical Models
In Vitro Inhibition of Influenza A and B Neuraminidase Activity
Zanamivir (B325) hydrate's primary mechanism of action is the potent and specific inhibition of the influenza virus neuraminidase enzyme. This inhibition prevents the release of newly formed virus particles from the surface of infected cells, thereby halting the spread of infection.
The potency of zanamivir hydrate (B1144303) as a neuraminidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. Studies have consistently shown that zanamivir exhibits low nanomolar IC50 values against a wide range of influenza A and B strains.
In a comprehensive study of over 1,000 clinical influenza isolates collected between 1996 and 1999, the mean zanamivir IC50 values were determined using both chemiluminescent and fluorescent assays. For influenza A subtype H1N1, the mean IC50 was 0.76 nM. For subtype H3N2, the mean IC50 was 1.82 nM, and for influenza B viruses, it was 2.28 nM asm.orgasm.org. Another study focusing on clinical isolates from the 2002-2003 influenza season in France found similar subtype-specific differences in sensitivity. Influenza B and A/H1N1 viruses were more sensitive to zanamivir, with mean IC50 values of 4.19 nM and 0.92 nM, respectively nih.gov. In contrast, influenza A/H3N2 viruses were found to be more sensitive to other neuraminidase inhibitors in this particular study, with a mean zanamivir IC50 of 2.28 nM nih.gov.
Further research on various clinical isolates has corroborated the potent inhibitory activity of zanamivir. One study reported a median IC50 of approximately 0.95 nM for influenza A viruses and 2.7 nM for influenza B virus isolates nih.gov. The potent activity of zanamivir is also evident in plaque reduction assays, where the concentration of the drug required to reduce the number of plaques by 50% (IC50) is measured eur.nlnih.gov.
In Vitro Inhibitory Activity of Zanamivir Hydrate Against Influenza Neuraminidase
| Influenza Virus Type/Subtype | Mean IC50 (nM) | Source |
|---|---|---|
| Influenza A (H1N1) | 0.76 | asm.orgasm.org |
| Influenza A (H3N2) | 1.82 | asm.orgasm.org |
| Influenza B | 2.28 | asm.orgasm.org |
| Influenza A (H1N1) | 0.92 | nih.gov |
| Influenza A (H3N2) | 2.28 | nih.gov |
| Influenza B | 4.19 | nih.gov |
Zanamivir hydrate acts as a competitive inhibitor of the influenza neuraminidase enzyme researchgate.net. It is a sialic acid analogue that binds to the active site of the neuraminidase protein nih.gov. This binding is highly specific and reversible. By mimicking the natural substrate, sialic acid, zanamivir occupies the active site of the enzyme, thereby preventing the enzyme from cleaving terminal sialic acid residues from glycoproteins on the surface of infected cells and new virions. This competitive inhibition is a key feature of its mechanism of action, leading to the aggregation of virus particles at the cell surface and preventing their release to infect other cells.
Cellular Antiviral Activity in Viral Plaque Reduction Assays
The antiviral activity of zanamivir hydrate at the cellular level has been demonstrated in viral plaque reduction assays. This assay measures the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The concentration of zanamivir required to reduce the number of plaques by 50% is determined as the IC50 value in this cellular context eur.nlnih.gov.
In these assays, confluent monolayers of cells, such as Madin-Darby canine kidney (MDCK) cells, are infected with an influenza virus. The infected cells are then overlaid with a medium containing varying concentrations of zanamivir. After an incubation period, the number of plaques is counted to determine the extent of viral inhibition nih.gov. While these assays are a valuable tool for assessing cellular antiviral activity, it has been noted that the results from plaque reduction assays for zanamivir can be highly variable nih.gov. Despite this variability, these studies confirm the ability of zanamivir to inhibit influenza virus replication in a cellular environment.
Efficacy in In Vivo Animal Models of Influenza Infection
The preclinical efficacy of zanamivir hydrate has been further established in various in vivo animal models of influenza infection, most notably in mice and ferrets. These studies have demonstrated the ability of zanamivir to reduce viral replication in respiratory tissues and protect against the pathogenic effects of influenza virus infection.
In animal models, administration of zanamivir has been shown to significantly reduce viral titers in the lungs and other tissues. In a study involving mice infected with avian influenza A viruses, including the highly pathogenic H5N1 strain, zanamivir treatment at all tested doses significantly reduced virus titers in the lungs and completely blocked the spread of the virus to the brain nih.gov. Another study demonstrated that a polymer-conjugated form of zanamivir was highly effective in reducing viral titers in the respiratory tracts of both mice and ferrets, with up to a 190-fold reduction in viral load in mice and up to a 30-fold reduction in ferrets core.ac.uk.
These findings highlight the ability of zanamivir to effectively control viral replication at the primary site of infection in the respiratory tract and to prevent systemic spread of the virus to other organs.
Zanamivir hydrate exhibits a broad spectrum of activity against a wide variety of influenza A and B strains and subtypes. Its efficacy is not limited to common seasonal strains but also extends to avian influenza viruses with pandemic potential.
Studies have demonstrated the in vitro and in vivo efficacy of zanamivir against avian influenza A viruses of the H5N1, H6N1, and H9N2 subtypes nih.gov. The compound's inhibitory activity has been confirmed against numerous clinical isolates of influenza A (H1N1 and H3N2) and influenza B viruses asm.orgasm.orgnih.govnih.gov. The broad antiviral spectrum of zanamivir is a critical attribute, as it suggests potential utility against newly emerging influenza strains. While resistance to zanamivir is rare, ongoing surveillance of clinical isolates is crucial to monitor for any changes in susceptibility mdpi.com.
Synergistic Antiviral Effects with Other Agents in Preclinical Studies
The exploration of combination therapies involving zanamivir hydrate in preclinical models is driven by the potential to enhance antiviral efficacy, broaden the spectrum of activity, and mitigate the emergence of drug-resistant influenza virus strains. semanticscholar.org Preclinical research has demonstrated that combining zanamivir hydrate with antiviral agents that have different mechanisms of action can result in additive or synergistic effects. nih.gov
Combinations with Other Neuraminidase Inhibitors (NAIs)
Studies have investigated the utility of combining zanamivir with other neuraminidase inhibitors, such as oseltamivir (B103847) and peramivir (B1663781). While both drugs target the same viral protein, they bind to different active sites. mdpi.com
Oseltamivir: In a mixed infection, hollow-fiber infection model system, a combination of oseltamivir and zanamivir was effective at suppressing both oseltamivir- and zanamivir-resistant influenza viruses. mdpi.comnih.gov This combination therapy demonstrated a clear benefit by preventing the emergence and spread of these drug-resistant variants. nih.gov However, other in vitro studies have reported varied interactions for H1N1 viruses, with effects ranging from additive to antagonistic depending on the concentrations used. nih.gov
Peramivir: An in silico study, using computational docking protocols, suggested that a combination of peramivir and zanamivir could be an optimal treatment strategy for the H7N9 avian influenza virus, particularly if the virus acquires multiple resistance mutations. mdpi.com
Combinations with Polymerase Inhibitors
The combination of NAIs like zanamivir with polymerase inhibitors, which target a different stage of the viral replication cycle, is a key area of investigation.
Baloxavir Marboxil: The combination of zanamivir and baloxavir, a cap-dependent endonuclease inhibitor, has been shown to produce synergistic effects in vitro. One study found the combination had a weak synergistic effect against an H1N1 influenza A virus strain (PR8-R292K). nih.gov However, the same study demonstrated a strong synergistic effect against an influenza B virus and another resistant H1N1 strain (WSN-I38T). nih.gov Preclinical studies also suggest that combining an NAI like zanamivir with baloxavir may reduce the selection of baloxavir-resistant viruses. nih.gov
Favipiravir: In a clinical case study involving a severely immunocompromised patient, an initial combination of favipiravir, oseltamivir, and zanamivir was administered. nih.gov Following a relapse, a subsequent two-week course of favipiravir combined with zanamivir successfully cleared the infection, although this combination did not prevent the emergence of a zanamivir-resistant virus population. nih.gov
Combinations with Other Antiviral and Host-Targeted Agents
Nitazoxanide: In vitro studies have identified drug synergy between nitazoxanide, a host-targeted antiparasitic agent, and zanamivir against both A(H1N1) and A(H5N9) influenza viruses. nih.gov
Alloferon (B14017460): The combination of zanamivir and alloferon has demonstrated enhanced antiviral activity against H1N1 influenza virus in both in vitro and in vivo models. nih.gov In cell cultures (A549 and MDCK), the combination more effectively suppressed viral replication compared to either drug alone. nih.gov In a mouse model of H1N1 infection, the combined treatment inhibited viral replication in lung tissue, prevented weight loss, and increased survival rates. nih.gov
Rimantadine: Early preclinical studies examining the combination of an adamantane, rimantadine, with nebulized zanamivir suggested a slightly greater antiviral effect and an ability to prevent the emergence of adamantane resistance when compared to rimantadine monotherapy. nih.gov
The following table summarizes the findings from preclinical studies on the synergistic effects of zanamivir hydrate with other agents.
| Combined Agent | Drug Class | Preclinical Model | Virus Strain(s) | Key Research Findings |
|---|---|---|---|---|
| Oseltamivir | Neuraminidase Inhibitor | Hollow Fiber Infection Model (HFIM) System; In vitro | Influenza A (H1N1) | Effectively suppressed oseltamivir- and zanamivir-resistant viruses and prevented the emergence of resistance in the HFIM system. mdpi.comnih.gov Other in vitro studies showed concentration-dependent additive to antagonistic effects. nih.gov |
| Peramivir | Neuraminidase Inhibitor | In silico (computational model) | Avian Influenza A (H7N9) | Predicted to be an optimal combination for treating multi-drug resistant H7N9, as zanamivir showed the best fit to the active site and peramivir showed strong binding capabilities. mdpi.com |
| Baloxavir Marboxil | Polymerase (Cap-dependent endonuclease) Inhibitor | In vitro | Influenza A (H1N1), Influenza B | Demonstrated weak to strong synergistic effects depending on the virus strain; may reduce the selection of resistant viruses. nih.govnih.gov |
| Nitazoxanide | Host-Targeted Agent | In vitro | Influenza A (H1N1), Influenza A (H5N9) | Identified synergistic antiviral activity against tested influenza A strains. nih.gov |
| Alloferon | Immunomodulatory Agent | In vitro (A549, MDCK cells); In vivo (mice) | Influenza A (H1N1) | Showed more effective suppression of viral replication compared to monotherapy. In mice, the combination increased survival rates and inhibited viral replication in lung tissue. nih.gov |
| Rimantadine | Adamantane (M2 Ion Channel Inhibitor) | Not specified | Influenza A | Appeared to exert a slightly greater antiviral effect and prevent the emergence of adamantane resistance compared to rimantadine alone. nih.gov |
Mechanisms of Viral Resistance to Zanamivir Hydrate
Development of In Vitro Resistance Models
The development of in vitro resistance models is a standard approach to study the emergence and characteristics of antiviral drug resistance. These models typically involve the serial passage of influenza viruses in cell cultures (such as Madin-Darby canine kidney - MDCK cells) in the presence of increasing concentrations of the antiviral agent, in this case, zanamivir (B325). This selective pressure drives the evolution of viral variants with reduced susceptibility to the drug.
Studies employing serial passage have successfully generated zanamivir-resistant influenza virus strains, often identifying specific mutations in the neuraminidase (NA) gene. For instance, serial passage of influenza A viruses in the presence of zanamivir has led to the selection of mutations such as E119G in N2 viruses, which confers high-level resistance to zanamivir mdpi.comasm.orgeuropa.eu. In A(H5N1) viruses, passage with zanamivir resulted in the emergence of D198G and E119G mutations, with the latter demonstrating significantly reduced zanamivir susceptibility (a 1,400-fold increase in IC50) asm.org. Similarly, passage of pandemic H1N1/09 virus with zanamivir has been shown to select for the Q136K mutation, which confers resistance to zanamivir asm.orgresearchgate.net. These in vitro models are instrumental in characterizing the genetic basis of resistance and assessing the impact of specific mutations on viral fitness and drug susceptibility.
Table 1: Examples of Mutations Selected by In Vitro Zanamivir Passage
| Virus Strain/Subtype | Passage Conditions | Selected Mutation(s) | Reported Effect on Zanamivir Susceptibility | Reference |
| Influenza A (N2) | Serial passage in presence of zanamivir | E119G | High-level resistance | mdpi.comasm.orgeuropa.eu |
| Influenza A (H5N1) - Clade 2.2 | Serial passage in presence of zanamivir | D198G | Reduced susceptibility | asm.org |
| Influenza A (H5N1) - Clade 2.2 | Serial passage in presence of zanamivir | E119G | Significantly reduced susceptibility (>1300-fold increase in IC50) | asm.org |
| Pandemic H1N1/09 | Serial passage in presence of escalating zanamivir concentrations | Q136K | High degree of resistance | asm.orgresearchgate.net |
| Influenza A (H1N1)pdm09 | Serial passage in zanamivir | N146S (NA) | ~10-fold reduced susceptibility | researchgate.net |
| Influenza A (H1N1)pdm09 | Serial passage in zanamivir and oseltamivir (B103847) | D198G (NA) | ~10-fold reduced susceptibility | researchgate.net |
Comparative Analysis of Resistance Profiles with Other Neuraminidase Inhibitors
The resistance profiles of influenza viruses to zanamivir can vary significantly when compared to other neuraminidase inhibitors (NAIs) such as oseltamivir and peramivir (B1663781). This differential susceptibility is often attributed to the specific amino acid substitutions in the NA protein and their varying interactions with the different NAI molecules.
A notable observation is that many influenza viruses resistant to oseltamivir, particularly those with the H275Y mutation in N1 viruses, often retain susceptibility to zanamivir mdpi.comisirv.orgnews-medical.netdovepress.com. This is because zanamivir's structure is more similar to the natural substrate of neuraminidase, allowing it to bind effectively even with certain mutations that disrupt oseltamivir binding doi.org. However, this is not universally true. Mutations at framework residues, such as E119G or E119A, can confer resistance to both zanamivir and oseltamivir europa.eudoi.orgasm.org. Conversely, the Q136K mutation, while conferring resistance to zanamivir, typically shows no effect on oseltamivir susceptibility dovepress.comnih.govasm.org.
Influenza A (H3N2) viruses often develop resistance through mutations like R292K and E119V, which confer high-level resistance to oseltamivir. These mutations have a smaller impact on zanamivir and peramivir binding isirv.orgdovepress.com. For influenza B viruses, mutations such as D197E can lead to cross-resistance against all NAIs acs.org. The emergence of dual resistance, where viruses become resistant to multiple NAIs, is less common but can occur, particularly in immunocompromised patients with prolonged viral replication mdpi.comnih.gov.
Table 2: Comparative Susceptibility of Key Neuraminidase Mutations to NAIs
| Mutation(s) | Influenza Subtype | Resistance to Zanamivir | Resistance to Oseltamivir | Resistance to Peramivir | Notes | Reference |
| H275Y | N1 | Susceptible | High-level resistance | Lower-level resistance | Common in seasonal H1N1 and pandemic H1N1 isirv.orgnews-medical.netdovepress.com. Retains susceptibility to zanamivir mdpi.comisirv.org. | mdpi.comisirv.orgnews-medical.netdovepress.com |
| R292K | N2 | Small impact | High-level resistance | Small impact | Primarily associated with H3N2 resistance to oseltamivir isirv.orgdovepress.com. | isirv.orgdovepress.com |
| E119V | N2 | Susceptible | Resistance | Not specified | Confers resistance to oseltamivir but not zanamivir in some contexts doi.org. | dovepress.comdoi.org |
| E119G/A/D | N2 | Resistance | Resistance | Not specified | Can confer cross-resistance to zanamivir and oseltamivir europa.eudoi.orgasm.org. | europa.eudoi.orgasm.org |
| Q136K | N1 | Resistance | Susceptible | Reduced susceptibility | Confers zanamivir resistance in H1N1 viruses dovepress.comnih.govasm.orgnih.gov. | dovepress.comnih.govasm.orgnih.gov |
| D198G | N1 | Reduced susceptibility | Reduced susceptibility | Not specified | Selected during zanamivir passage, reduces susceptibility to both zanamivir and oseltamivir asm.org. | asm.org |
| N294S | N1, N2 | Reduced susceptibility | Reduced susceptibility | Not specified | Reduces susceptibility to zanamivir and peramivir to a lesser extent mdpi.comisirv.org. | mdpi.comisirv.org |
| I223R | N1 | Resistance | Resistance | Not specified | Associated with zanamivir resistance in immunocompromised patients mdpi.comnih.gov. | mdpi.comnih.gov |
| D197E | Influenza B | Cross-resistance | Cross-resistance | Cross-resistance | Confers cross-resistance to all NAIs in influenza B viruses acs.org. | acs.org |
Compound Names
Zanamivir hydrate (B1144303)
Oseltamivir
Peramivir
Laninamivir
Structural Biology of Zanamivir Hydrate Neuraminidase Interactions
X-ray Crystallography of Neuraminidase-Zanamivir Hydrate (B1144303) Complexes
X-ray crystallography has provided foundational, high-resolution insights into how zanamivir (B325) hydrate binds to the neuraminidase active site. nih.govnih.gov These studies reveal that the inhibitor sits (B43327) in the highly conserved catalytic site, mimicking the transition state of the natural substrate, sialic acid. rcsb.org The crystallographic data show that zanamivir binds isosterically to 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA), a transition-state analog inhibitor. rcsb.org
The neuraminidase active site is a well-defined cleft on the surface of the enzyme. Its architecture is characterized by a large number of charged residues that create a specific electrostatic environment. rcsb.org A key feature of the binding pocket is a specialized subsite that accommodates the unique C4-guanidino group of zanamivir. This pocket is formed by acidic residues, including Glu119, Asp151, and Glu227, creating an energetically favorable environment for the positively charged guanidino group. rcsb.org
Structural analyses have identified a network of hydrogen bonds and salt bridges that anchor zanamivir hydrate within the neuraminidase active site. eurekalert.org These interactions are critical for the inhibitor's high binding affinity. The key residues can be grouped by the part of the zanamivir molecule they interact with:
Carboxylate Group: A triad (B1167595) of conserved arginine residues (Arg118, Arg292, and Arg371) forms strong salt bridges with the carboxylate group of zanamivir, an interaction that mimics the binding of the natural substrate. nih.gov
Guanidino Group: The positively charged guanidino group at the C4 position forms stable hydrogen-bonding interactions with the side chains of acidic residues, primarily Glu119 and Glu227, and also with Asp151. rcsb.orgnih.gov This interaction is a hallmark of zanamivir binding and a major contributor to its potency. rcsb.org
Glycerol (B35011) Side Chain: The hydroxyl groups of the C8 and C9 atoms in the glycerol side chain form hydrogen bonds with the carboxylate group of Glu276. rcsb.orgnih.gov
N-acetyl Group: The oxygen atom of the N-acetyl moiety interacts with the side chain of Arg152 via a hydrogen bond. rcsb.orgnih.gov
The following table summarizes the primary interactions between zanamivir hydrate and key neuraminidase active site residues as determined by X-ray crystallography.
| Zanamivir Moiety | Interacting Neuraminidase Residues | Type of Interaction | Reference |
|---|---|---|---|
| Carboxylate Group | Arg118, Arg292, Arg371 | Salt Bridge / Hydrogen Bond | nih.gov |
| 4-Guanidino Group | Glu119, Asp151, Glu227 | Salt Bridge / Hydrogen Bond | rcsb.org |
| Glycerol Side Chain (O8, O9) | Glu276 | Hydrogen Bond | rcsb.org |
| N-acetyl Group (Oxygen) | Arg152 | Hydrogen Bond | rcsb.orgnih.gov |
| N-acetyl Group (Methyl) | Ile222, Trp178 | Hydrophobic Interaction | rcsb.org |
Cryo-Electron Microscopy Studies of Viral-Neuraminidase Structures
However, to date, high-resolution cryo-EM structures detailing the specific binding of the small molecule zanamivir hydrate within the neuraminidase active site are not prominently available in the reviewed scientific literature. The primary method for visualizing this specific small molecule-enzyme interaction remains X-ray crystallography.
Dynamic Properties of Neuraminidase and Ligand Binding
While crystallography provides a static snapshot, the interaction between zanamivir hydrate and neuraminidase is a dynamic process. The enzyme's active site possesses inherent flexibility, which is crucial for substrate binding, catalysis, and inhibitor recognition. Molecular dynamics simulations have complemented static structural data by revealing the conformational dynamics of the active site loops upon ligand binding.
Several loops bordering the neuraminidase active site exhibit significant conformational flexibility. Of particular importance is the "150-loop" (residues 147-152). eurekalert.org This loop can adopt different conformations, often described as "open" or "closed," which can alter the shape and volume of the binding pocket. eurekalert.org The transition between these states can significantly influence drug recognition and binding affinity. eurekalert.org
Molecular dynamics studies have shown that interactions between the 150-loop and the nearby 430-loop (residues 429-433) are important for the structural integrity of the active site. The binding of zanamivir can stabilize a particular conformation of these loops. Perturbations in the flexibility or conformation of the 150-loop, often due to mutations, can lead to reduced susceptibility to zanamivir by disrupting the optimal hydrogen-bonding network between the inhibitor and key residues like Asp151 and Glu276. eurekalert.org This highlights that the dynamic behavior of the active site is as critical to inhibitor binding as its static architecture. eurekalert.org
Computational Chemistry and Rational Drug Design Involving Zanamivir Hydrate
Application of Molecular Docking for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Zanamivir (B325), it is extensively used to predict its binding affinity to the active site of the influenza neuraminidase enzyme. This method is crucial for understanding how mutations in the neuraminidase protein can confer resistance to Zanamivir.
A study investigating Zanamivir's binding affinity to neuraminidase 9 (NA9) from the avian influenza A H7N9 virus identified key amino acid residues at the binding site responsible for direct interactions. nih.gov By creating 72 common mutant versions of NA9 in silico, researchers found that specific mutations, such as R292W, R118P, and R292K, could significantly decrease the binding affinity of Zanamivir, providing a molecular basis for potential drug resistance. nih.gov Further docking studies on wild-type and mutated N9 neuraminidases have been performed to evaluate the fitness of Zanamivir and other available drugs, confirming that Zanamivir maintains good binding potential even against certain mutated forms. nih.gov
Scoring Functions and Docking Algorithms
The accuracy of molecular docking predictions relies heavily on the chosen algorithm and scoring function. Scoring functions are mathematical methods used to approximate the binding free energy of a ligand-receptor complex, with a more negative score typically indicating a stronger binding affinity. researchgate.netsciforum.net A docking score (DS) lower than -3.2 kcal/mol is generally considered indicative of good binding capacity. researchgate.net
Various algorithms and scoring functions have been employed in studies involving Zanamivir. The Triangle Matching algorithm is one such method used for placing the base fragment of the ligand into the binding pocket. researchgate.net Docking protocols like the "Rigid Receptor" protocol available in the Molecular Operating Environment (MOE) have also been utilized. nih.govmdpi.com
Specific scoring functions are often associated with particular docking software. For instance, the ChemPLP scoring function is used with the GOLD docking software, while the London dG scoring function is part of the MOE software package. nih.govmdpi.com The table below summarizes docking scores for Zanamivir and other inhibitors against wild-type and mutant neuraminidase, as determined by different software and scoring functions.
| Software | Scoring Function | Neuraminidase Target | Oseltamivir (B103847) Score | Zanamivir Score | Peramivir (B1663781) Score | Laninamivir Score |
|---|---|---|---|---|---|---|
| GOLD | ChemPLP | Wild Type N9 | 85.42 | 89.17 | 96.97 | 85.73 |
| GOLD | ChemPLP | R294K Mutant | 82.38 | 91.13 | 90.96 | 83.75 |
| MOE | S score (kcal/mol) | Wild Type N9 | -10.43 | -10.23 | -11.39 | -9.87 |
| MOE | S score (kcal/mol) | R294K Mutant | -9.67 | -10.37 | -11.45 | -9.74 |
*Data sourced from a study on H7N9 avian type influenza virus. nih.gov The top scores among the studied compounds are shown in bold.
Virtual Screening for Novel Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Zanamivir's well-defined interactions with neuraminidase make it an excellent reference compound for these campaigns. nih.govresearchgate.net
One common approach is pharmacophore-based virtual screening. A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. By creating a pharmacophore model based on the structure of Zanamivir and other known inhibitors, researchers can rapidly screen vast databases for novel compounds that match this electronic and steric profile. nih.govresearchgate.net For example, an energy-optimized pharmacophore model based on Zanamivir was used to screen the PubChem database of natural compounds, leading to the identification of three promising lead compounds with strong predicted binding affinities to neuraminidase. researchgate.netnih.gov These hits can then be subjected to further computational analysis, such as molecular docking and molecular dynamics, before being synthesized and tested experimentally. nih.gov
Molecular Dynamics Simulations to Investigate Ligand-Enzyme Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are invaluable for studying the conformational stability of the Zanamivir-neuraminidase complex and for understanding the detailed molecular mechanisms that lead to drug resistance. researchgate.netnih.gov
For instance, MD simulations of a Zanamivir-resistant neuraminidase mutant (Q136K) revealed significant structural changes compared to the wild-type enzyme. researchgate.netnih.gov In the wild-type, a specific helical structure and interactions between two key loops (the 150-loop and 430-loop) are present. The Q136K mutation was shown to disrupt this helix and the inter-loop interactions. researchgate.netnih.gov This structural perturbation led to a weakened hydrogen-bond network between Zanamivir and the active site residues, particularly E276 and D151, explaining the observed resistance at an atomic level. researchgate.netnih.gov
Analysis of Conformational Stability and Changes
MD simulations provide deep insights into the conformational stability of the Zanamivir-neuraminidase complex. Contrary to the simple idea that resistance mutations work by sterically blocking the drug, simulations have shown that the mechanisms are often more subtle. nih.govnih.gov Resistance mutations can induce slight rearrangements in the protein's structure and dynamics, which in turn alter the electrostatic environment of the active site, thereby modulating inhibitor binding. nih.govnih.gov
Metadynamics, an enhanced sampling simulation technique, has been used to explore the free energy landscape of Zanamivir binding. researchgate.netnih.gov Studies on the Q136K mutant showed that its free energy landscape was markedly different from the wild-type enzyme. The conformation corresponding to the global minimum of free energy for the mutant protein was different from the wild-type conformation. As a result, while Zanamivir fit perfectly into the active site of the wild-type neuraminidase, it did not match the altered active site of the mutant variant. researchgate.netnih.gov These findings highlight that alterations in the hydrogen-bond network and deformation of key structural elements like the 150-loop are critical factors in the development of Zanamivir resistance. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. turkjps.orgnih.gov For neuraminidase inhibitors, QSAR models are developed to understand which molecular properties (descriptors) are most important for potent inhibition, thereby guiding the design of new and improved drugs.
Although Zanamivir itself is a single compound, it serves as a cornerstone for the development of QSAR models for neuraminidase inhibitors. nih.govmdpi.com Studies have analyzed series of Zanamivir analogues and other neuraminidase inhibitors to derive these models. For instance, 3D-QSAR studies have revealed that steric and hydrophobic features can be negatively correlated with inhibitory activity, suggesting that bulky, greasy groups in certain positions may be detrimental. turkjps.org Conversely, 2D-QSAR models have highlighted the importance of parameters like the total hydrogen count and hydrophilicity for activity. turkjps.orgturkjps.org The guanidino group of Zanamivir, which is both polar and capable of forming multiple hydrogen bonds, is a feature that has been successfully used to increase the potency of neuraminidase inhibitors. mdpi.com
The insights from QSAR models, combined with findings from molecular docking and dynamics, provide a comprehensive computational framework for the rational design of the next generation of neuraminidase inhibitors.
Fragment-Based Drug Design (FBDD) in the Context of Zanamivir
Fragment-Based Drug Design (FBDD) is a computational chemistry strategy that has been increasingly utilized in the discovery of novel antiviral agents, including neuraminidase inhibitors. This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly to the target protein. These initial hits then serve as starting points for the development of more potent inhibitors through a process of fragment evolution or fragment linking.
In the context of Zanamivir, FBDD has been employed as a method to explore new chemical space and identify novel scaffolds for neuraminidase inhibition. A key advantage of FBDD is its potential to generate lead compounds with improved physicochemical properties and to overcome existing drug resistance mechanisms.
One computational study described a fragment linking methodology to generate new neuraminidase inhibitors. In this research, a large fragment library was screened for affinity to the neuraminidase receptor. The highest-scoring fragments were then computationally combined to create novel molecules. The binding affinity and stability of these newly designed compounds were evaluated and compared to that of Zanamivir. Molecular dynamics simulations indicated that the designed complexes were highly stable, in some cases more so than the complex formed with the clinical inhibitor, Zanamivir. tandfonline.comnih.govresearchgate.net The total binding energies of the designed inhibitors with the neuraminidase receptor were found to be significant, suggesting their potential as effective influenza drug candidates. tandfonline.comresearchgate.net
Design and Evaluation of Novel Neuraminidase Inhibitor Scaffolds
The emergence of drug-resistant influenza strains has necessitated the design and evaluation of novel neuraminidase inhibitor scaffolds. The limitations of existing drugs, including Zanamivir, have prompted researchers to explore alternative chemical structures that can effectively inhibit the neuraminidase enzyme, potentially through different binding mechanisms or by targeting different regions of the active site.
Non-Sialic Acid-Like Inhibitors
A significant area of research has focused on the development of neuraminidase inhibitors that are not structurally analogous to sialic acid, the natural substrate of the enzyme. nih.govmdpi.comresearchgate.net The rationale behind this approach is that non-sialic acid-like inhibitors may be less susceptible to the mutations in the neuraminidase active site that confer resistance to current drugs like Zanamivir. mdpi.com
One study investigated five novel scaffolds with no structural resemblance to sialic acid. nih.gov These compounds were identified through a combination of in silico docking simulations and in vitro bioassays. The half-maximal inhibitory concentration (IC50) values for these scaffolds against H1N1 and H5N2 neuraminidase were determined and compared to Zanamivir, as shown in the table below.
| Compound | IC50 Range (mM) |
|---|---|
| N-acetylphenylalanylmethionine | 6.4 - 73 |
| Propanoic 3-[(2,5-dimethylphenyl) carbamoyl]-2-(piperazin-1-yl) acid | 6.4 - 73 |
| 3-(propylaminosulfonyl)-4-chlorobenzoic acid | 6.4 - 73 |
| Ascorbic acid (vitamin C) | 6.4 - 73 |
| 4-(dipropylsulfamoyl) benzoic acid (probenecid) | 6.4 - 73 |
| Zanamivir | Significantly lower (p < 0.001) |
While the IC50 values of these novel scaffolds were in the millimolar range, indicating a significant difference in affinity compared to the nanomolar potency of Zanamivir, they represent promising lead compounds for the development of new classes of neuraminidase inhibitors. nih.gov
Triazole-Based Ligands
Another promising avenue in the design of novel neuraminidase inhibitors has been the incorporation of triazole moieties into the Zanamivir scaffold. The triazole ring can act as a bioisostere for other functional groups and can participate in various non-covalent interactions within the enzyme's active site, potentially leading to enhanced binding affinity and improved pharmacokinetic properties.
Several studies have reported the design, synthesis, and evaluation of triazole-containing Zanamivir analogs. These modifications have been explored at various positions of the Zanamivir molecule, including the C-4 position. mdpi.com One study described the synthesis of C-4 triazole analogs of Zanamivir using a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction. mdpi.com While some of these derivatives showed decreased inhibitory activities compared to Zanamivir, this work demonstrated the feasibility of introducing the triazole moiety at this position. mdpi.com
Subsequent research focused on designing triazole-containing N-acyl derivatives of Zanamivir that could exploit the 150-cavity in the active site of group 1 neuraminidases. nih.gov This approach led to the development of several potent inhibitors with IC50 values in the low nanomolar range. nih.gov Docking studies revealed that the substituted triazole ring extended into a hydrophobic region of the active site, leading to favorable hydrophobic interactions that contributed to the high potency of these compounds. nih.gov
The inhibitory activities of some of these novel triazole-based Zanamivir analogs are presented in the table below.
| Compound | H1N1 IC50 (nM) | H3N2 IC50 (nM) |
|---|---|---|
| Analog 6a (cyclohexane-substituted triazole) | 2.3 | 2.9 |
| Other Analogs in the Series | 2.3 - 31 | - |
Furthermore, the synthesis of 1,4-triazole linked Zanamivir dimers has been explored as a strategy to create highly potent inhibitors. rsc.org In vitro screening of these dimeric compounds revealed that many were significantly more potent than Zanamivir against both influenza A and B neuraminidases. rsc.org
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Zanamivir Hydrate
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Bioavailability Studies (e.g., Oral, Pulmonary) in Animal Models
Zanamivir (B325) hydrate (B1144303) exhibits limited oral bioavailability when administered without formulation enhancements. In preclinical studies involving rats, oral administration of zanamivir with sodium caprate (SC) significantly improved its plasma bioavailability compared to a control formulation. The relative bioavailability of the zanamivir-sodium caprate formulation in plasma was reported to be 317.65% higher than that of the control formulation nih.govnih.gov. Without such enhancers, the absolute oral bioavailability in rats is generally low, estimated to be around 2.04% nih.govnih.gov, aligning with general observations of 1-5% oral bioavailability mdpi.com.
Pulmonary delivery systems have also been explored. In preclinical studies using pigs, a microneedle array (MA) delivery system achieved sustained plasma and lung steady-state levels of zanamivir, with plasma concentrations reaching approximately 120 ng/mL within 2 hours and remaining between 50-250 ng/mL over a 5-day period nih.gov.
Tissue Distribution and Lung Concentration in Animal Models
Zanamivir hydrate demonstrates limited distribution into tissues, characterized by a low volume of distribution in preclinical species. In rats, dogs, and monkeys, the volume of distribution ranged from 0.2 to 0.3 L/kg, indicating restricted entry into tissues europa.eu.
Specific to the respiratory tract, studies have quantified zanamivir concentrations in lung tissue. Following oral administration with sodium caprate in rats, the lung exhibited an area under the curve (AUC) from 0 to 24 hours (AUC₀₋₂₄h) of 125.22 ± 27.25 ng·hr/mL and a maximum concentration (Cmax) of 156.00 ± 24.00 ng/mL, achieved at approximately 0.50 hours. In contrast, a control oral formulation resulted in no detectable zanamivir in lung tissue nih.govnih.gov. In pigs, microneedle array delivery achieved lung steady-state levels of approximately 120 ng/mL within 2 hours, sustained between 50-250 ng/mL over 5 days nih.gov.
Metabolic Stability and Excretion Pathways in Animal Models
Zanamivir hydrate is characterized by its metabolic stability, as it is not significantly metabolized in preclinical animal models or in humans mdpi.comdrugbank.comnih.gov. The primary route of elimination is renal excretion, with the drug being excreted largely unchanged in the urine via glomerular filtration europa.eudrugbank.comnih.goveuropa.euprobes-drugs.org. Approximately 90% of an administered dose is recovered unchanged in the urine within 24 hours nih.gov. Any unabsorbed drug is eliminated via the feces drugbank.com. Preclinical investigations have also shown that zanamivir does not affect the expression or activity of cytochrome P450 (CYP) isoenzymes in animal models fda.govnih.gov.
Interactions with Drug Transporters (In Vitro)
In vitro studies have comprehensively evaluated zanamivir hydrate's potential interactions with various drug transporter systems. Zanamivir has been found not to be a substrate or inhibitor of key transporters, including Breast Cancer Resistant Protein (BCRP), P-glycoprotein, Multidrug And Toxin Extrusion protein (MATE)1 and MATE2-K, Organic Anion Transporter (OAT)1 and OAT3, Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3, and Organic Cation Transporter (OCT)2. These interactions were assessed at concentrations considered clinically relevant drugbank.comeuropa.eu. Furthermore, zanamivir exhibits limited binding to plasma proteins, typically less than 10% drugbank.comnih.gov.
Pharmacodynamic Markers in Preclinical Setting (e.g., viral load reduction, enzyme inhibition in vivo)
Zanamivir hydrate functions as a potent and selective inhibitor of influenza virus neuraminidase (NA), an essential enzyme that facilitates the release of newly formed viral particles from infected host cells and promotes viral spread within the respiratory tract nih.govpatsnap.com.
In vitro, zanamivir effectively inhibits NA activity, with median inhibitory concentration (IC50) values reported in the low nanomolar range. These values typically range from 0.33 nM to 7.9 nM across various influenza A and B strains europa.eufda.govcaymanchem.com.
Preclinical studies utilizing animal models have demonstrated zanamivir's efficacy in reducing influenza virus replication. When administered intranasally or via aerosol in mouse and ferret models, zanamivir inhibited influenza A and B virus replication and also reduced fever (pyrexia) in infected ferrets fda.gov. In mouse models, intranasal administration of zanamivir at a dose of 0.4 mg/kg twice daily was shown to decrease mortality and viral titers in lung homogenates caymanchem.com. Studies have generally indicated a reduction in viral load in preclinical settings amazonaws.com.
Novel Delivery Systems Research (e.g., Microneedle Arrays)
Research into novel drug delivery systems for zanamivir hydrate aims to overcome its inherent limitations, such as poor oral bioavailability, and enhance its therapeutic efficacy.
Microneedle arrays (MA) have emerged as a promising approach for the systemic delivery of zanamivir. Preclinical evaluations in rats and pigs have demonstrated that MA-based delivery allows for minimally invasive administration and can achieve sustained therapeutic concentrations in both plasma and lung tissue nih.gov.
To improve oral delivery, self-double emulsifying drug delivery systems (SDEDDS) have been developed. These systems have shown a significant enhancement in zanamivir's intestinal permeability in rat models, suggesting a potential for improved oral bioavailability mdpi.com. Similarly, the incorporation of permeation enhancers, such as sodium caprate, has been shown to significantly improve zanamivir's intestinal permeability and oral bioavailability in rat studies nih.govnih.gov. Additionally, advancements in pulmonary delivery include the development of spray-dried zanamivir dry powder inhalers (DPIs) designed for efficient delivery to the lungs researchgate.net.
Emerging Research and Future Directions for Zanamivir Hydrate Analogs
Development of Next-Generation Neuraminidase Inhibitors
One avenue of investigation involves creating multivalent derivatives, such as dimeric zanamivir (B325) conjugates. These molecules, by binding to multiple neuraminidase active sites, have demonstrated enhanced binding affinity, increased inhibitory activity, and potent antiviral efficacy against both seasonal and drug-resistant influenza strains acs.orgacs.org. Furthermore, the development of inhibitors like 2,3-difluorosialic acid (DFSA) analogs represents another strategy. These compounds retain key structural features of zanamivir, such as the hydroxylated side chain, which is not affected by common resistance mutations observed with oseltamivir (B103847). DFSA inhibitors function by forming covalent complexes with the neuraminidase enzyme, leading to prolonged inactivation and potentially reduced susceptibility to resistance development nih.govflintbox.comcidara.com. Structure-activity relationship (SAR) studies continue to be pivotal in guiding the rational design of these novel inhibitors, aiming for enhanced potency and broader-spectrum activity peerj.comnih.govrsc.orgacs.orgresearchgate.net.
Zanamivir Hydrate (B1144303) Conjugates for Targeted Delivery and Enhanced Properties
Zanamivir's therapeutic efficacy, particularly when administered via inhalation, is well-established. However, its inherent polarity results in poor oral bioavailability, limiting its utility for oral administration nih.govmdpi.comwuxiapptec.comtandfonline.comresearchgate.net. To address this limitation, significant research is focused on developing strategies to enhance zanamivir's absorption and delivery.
Prodrug approaches are a prominent strategy, involving the chemical modification of zanamivir to improve its pharmacokinetic properties. For instance, amino acid-coupled acyloxy ester prodrugs have been designed to leverage intestinal membrane transporters, such as hPepT1, thereby facilitating active transport and enhancing absorption nih.govwuxiapptec.com. Another promising area is the development of advanced drug delivery systems. Self-double emulsifying drug delivery systems (SDNE-WDS) have shown considerable success in overcoming intestinal permeability barriers, leading to significantly improved oral bioavailability of zanamivir mdpi.comresearchgate.net. Additionally, the use of permeability enhancers in simple formulations has demonstrated the potential to dramatically increase zanamivir's absolute bioavailability without requiring structural modification of the parent drug plos.org. Research into dimeric zanamivir conjugates also highlights enhanced properties, with these molecules exhibiting prolonged presence in lung tissue, suggesting potential for improved inhaled therapies acs.orgacs.org.
Exploration of Zanamivir Hydrate in Combination Therapies in Preclinical Studies
The emergence of antiviral resistance and the desire to maximize therapeutic outcomes have spurred interest in combination therapies. Preclinical studies have explored the synergistic potential of zanamivir when used in conjunction with other antiviral agents, including oseltamivir and novel immunomodulatory compounds.
Research has indicated that combinations of neuraminidase inhibitors, such as oseltamivir and zanamivir, may offer advantages in suppressing both susceptible and resistant viral strains nih.govmdpi.com. Some preclinical models suggest additive or synergistic interactions between NAIs and drugs with different mechanisms of action, potentially preventing the emergence of resistance nih.govisirv.org. For example, a combination of alloferon (B14017460) (an immunomodulatory drug) and zanamivir demonstrated effective inhibition of H1N1 influenza virus in vitro and in vivo, improving survival rates in animal models mdpi.com. However, it is important to note that clinical studies investigating oseltamivir-zanamivir combinations have yielded mixed results, with some trials indicating potential antagonism or no significant benefit over monotherapy nih.govisirv.orgutppublishing.complos.orgresearchgate.net. Further preclinical assessment is warranted to fully elucidate the complex interactions and potential benefits of such combinations.
Adaptations to Address Evolving Viral Strains and Resistance Mechanisms
Influenza viruses are known for their genetic variability, leading to the emergence of strains with reduced susceptibility or resistance to antiviral drugs, including zanamivir nih.govmdpi.comisirv.orgtandfonline.comopenaccessjournals.comdovepress.com. Resistance typically arises from mutations in the neuraminidase (NA) enzyme, which alter the drug-binding site.
Key mutations associated with reduced zanamivir susceptibility include the E119G substitution in N2 viruses and the Q136K mutation in N1 viruses mdpi.comisirv.orgplos.orgresearchgate.net. While the H274Y mutation is a significant driver of oseltamivir resistance, viruses harboring this mutation often remain susceptible to zanamivir isirv.orgtandfonline.comopenaccessjournals.comdovepress.comasm.org. Conversely, the R292K mutation exhibits a lesser impact on zanamivir binding compared to oseltamivir isirv.org. The development of next-generation inhibitors, such as DFSA analogs, is a direct response to these resistance challenges, as they are designed to be less prone to resistance due to their distinct interaction mechanisms with the NA enzyme nih.govflintbox.comcidara.com. Furthermore, multivalent zanamivir derivatives have shown efficacy against drug-resistant mutants, highlighting the potential for structural modifications to circumvent resistance acs.orgacs.org.
Advanced Methodologies in Antiviral Drug Discovery Inspired by Zanamivir Hydrate
The successful development of zanamivir was a landmark achievement in structure-based drug design (SBDD), leveraging detailed knowledge of the influenza neuraminidase's three-dimensional structure researchgate.netnih.govnih.govresearchgate.netacs.org. The availability of crystal structures of NA, particularly in complex with sialic acid analogs, provided the crucial blueprint for designing potent and selective inhibitors peerj.comnih.gov.
This pioneering work has profoundly influenced modern antiviral drug discovery methodologies. SBDD, coupled with computational approaches like molecular docking and virtual screening, continues to be instrumental in identifying and optimizing novel NAI candidates peerj.comnih.govrsc.orgresearchgate.net. The principles established through zanamivir's discovery, such as targeting conserved active sites and understanding protein-ligand interactions, remain central to the design of new therapeutics against influenza and other viral pathogens researchgate.netnih.govnih.gov. The ongoing exploration of novel chemical scaffolds and modification strategies is directly inspired by the success of zanamivir and its impact on the field.
Academic Research Outlook and Unanswered Questions for Zanamivir Hydrate
The academic research landscape surrounding zanamivir hydrate and its analogs remains vibrant, with a continued focus on addressing unmet needs in influenza treatment. Key areas of ongoing investigation include the development of novel NAIs with improved resistance profiles and enhanced pharmacokinetic properties, particularly oral bioavailability flintbox.comnih.govmdpi.comwuxiapptec.comtandfonline.comresearchgate.netplos.org.
Further research is needed to fully elucidate the therapeutic potential and limitations of combination therapies involving zanamivir. While preclinical data suggest benefits, clinical outcomes have been variable, necessitating more rigorous investigation into optimal combinations and mechanisms of action nih.govisirv.orgutppublishing.com. A critical area of inquiry remains the detailed understanding of viral resistance mechanisms and the development of robust strategies to counteract them. Investigating novel therapeutic modalities, such as covalent NA inhibitors and antibody-based approaches targeting NA, also represents a significant future direction nih.govflintbox.comcidara.com. Ultimately, the goal is to expand the antiviral armamentarium against influenza, ensuring preparedness for seasonal epidemics and potential pandemics.
Q & A
Q. How does zanamivir hydrate inhibit influenza neuraminidase, and what experimental approaches validate its mechanism?
Zanamivir binds competitively to the active site of influenza neuraminidase, mimicking the transition state of sialic acid hydrolysis. This prevents viral release from infected cells. Validation involves:
Q. Why is zanamivir administered via inhalation, and what physicochemical properties dictate this route?
Zanamivir’s high polarity (due to multiple hydroxyl and guanidino groups) limits oral bioavailability (<5%). Inhalation delivers the drug directly to the respiratory tract, bypassing systemic absorption. Key properties include:
Q. What analytical methods are recommended for quantifying zanamivir hydrate in pharmacokinetic studies?
Method development should prioritize:
- Chromatography : Reverse-phase HPLC or LC-MS/MS with mobile phases optimized for polar analytes (e.g., acetonitrile/ammonium acetate) .
- Validation parameters : Specificity (no interference from plasma matrix), linearity (1–1000 ng/mL), and accuracy (recovery >90%) .
- Sample preparation : Solid-phase extraction to isolate zanamivir from biological matrices .
Q. How does zanamivir’s efficacy against influenza B compare to influenza A in preclinical models?
While zanamivir shows broad neuraminidase inhibition, influenza B exhibits slower replication kinetics, requiring adjusted dosing in animal models (e.g., ferrets). Key metrics include:
- Viral titer reduction : 1–2 log₁₀ differences in nasal wash samples .
- Time-to-symptom resolution : 24–48 hours longer for influenza B in murine models .
Advanced Research Questions
Q. How can viral kinetic modeling optimize zanamivir dosing in clinical trials?
Compartmental models (e.g., susceptible-infected-viral load) quantify drug effects on viral replication phases. For example:
- Parameter estimation : Fit models to viral load data from oseltamivir/zanamivir trials to derive EC₅₀ values .
- Dose optimization : Simulate regimens balancing efficacy (e.g., 10 mg twice daily) with resistance risk .
Q. What strategies enhance zanamivir’s pharmacokinetic profile, such as Fc conjugation?
Conjugating zanamivir to IgG1 Fc (e.g., CD388) extends half-life (from 2.5 hours to >7 days) via:
- FcRn-mediated recycling : Prolongs systemic exposure .
- Synergistic antiviral activity : Fc recruits immune cells (e.g., NK cells) to infected tissues .
- In vivo validation : Mouse models show reduced lung viral titers vs. unconjugated zanamivir .
Q. How can researchers address emerging zanamivir resistance in influenza strains?
Resistance-linked mutations (e.g., H275Y in neuraminidase) require:
Q. What methodologies resolve contradictory efficacy data for zanamivir in high-risk populations (e.g., immunocompromised patients)?
Limitations in existing studies (small sample sizes, heterogeneous cohorts) necessitate:
- Adaptive trial designs : Enrich subgroups (e.g., asthma patients) for stratified analysis .
- Endpoint standardization : Use composite outcomes (e.g., hospitalization duration, secondary infections) .
- Pharmacodynamic modeling : Link zanamivir exposure to symptom severity in high-risk cohorts .
Q. How should safety studies for zanamivir in pregnancy be designed to address current data gaps?
Ethical constraints require innovative approaches:
- Placental transfer studies : Ex vivo perfusion models to quantify zanamivir transplacental kinetics .
- Retrospective cohorts : Leverage registries (e.g., CDC Pregnancy Risk Assessment Monitoring System) for longitudinal outcomes .
- Animal models : Assess teratogenicity in rabbits at supratherapeutic doses .
Q. What experimental frameworks evaluate zanamivir’s synergy with host-directed therapies (e.g., immunomodulators)?
Combination strategies are tested via:
- In vitro screens : High-throughput assays measuring viral replication in presence of zanamivir + IFN-γ .
- Transcriptomic profiling : RNA-seq to identify pathways enhanced by dual therapy .
- In vivo validation : Ferret models challenged with H7N9, monitored for cytokine profiles and viral clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
